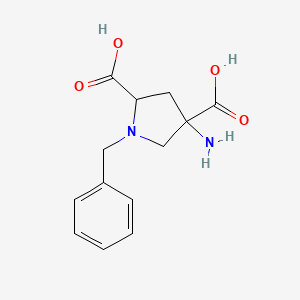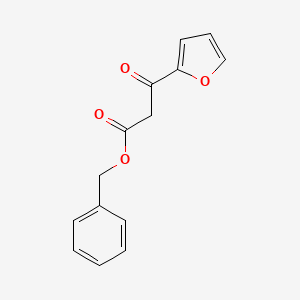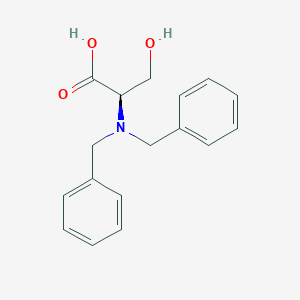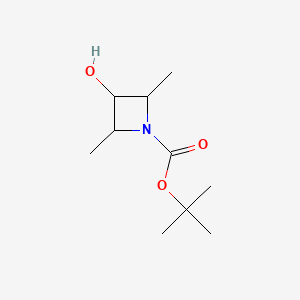
4-Amino-1-benzylpyrrolidine-2,4-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-benzylpyrrolidine-2,4-dicarboxylic acid is a chemical compound with significant interest in various fields of scientific research. This compound is known for its unique structure, which includes an amino group, a benzyl group, and two carboxylic acid groups attached to a pyrrolidine ring. Its molecular formula is C13H16N2O4.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-benzylpyrrolidine-2,4-dicarboxylic acid typically involves multiple steps. One common method starts with the esterification of (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid with ethanol and sulfuric acid to form the ethyl ester. This ester is then N-protected with benzyl bromide and DIEA in dichloromethane to produce the N-benzyl derivative. The oxidation of this derivative with oxalyl chloride in DMSO yields the pyrrolidinone, which is cyclized with ammonium carbamate and KCN in hot ethanol/water to form the spiro imidazolidinedione. The imidazolidinedione ring is then opened with refluxing 3N NaOH, followed by esterification with ethanol/SOCl2 to produce the diethyl ester. The amino group is protected with tert-butoxycarbonyl anhydride, and the N-benzyl group is removed via hydrogenolysis in the presence of Pd/C. The resulting compound is then alkylated with 1-(chloromethyl)naphthalene using DIEA and Bu4NI, and the Boc protecting group is removed with HCl in ethyl ether. Finally, the compound is hydrolyzed with NaOH to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification steps.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-1-benzylpyrrolidine-2,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The amino and benzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxalyl chloride and DMSO.
Reduction: Reducing agents such as hydrogen gas in the presence of Pd/C can be used.
Substitution: Reagents like benzyl bromide and DIEA are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4-Amino-1-benzylpyrrolidine-2,4-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological molecules and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific receptors or enzymes.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes
Mecanismo De Acción
The mechanism of action of 4-Amino-1-benzylpyrrolidine-2,4-dicarboxylic acid involves its interaction with specific molecular targets. It is known to act as an agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. This interaction modulates the activity of these receptors, leading to downstream effects on cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Aminopyrrolidine-2,4-dicarboxylic acid: A similar compound with a simpler structure lacking the benzyl group.
1-Benzyl-4-aminopyrrolidine-2,4-dicarboxylic acid: Another related compound with a similar structure but different stereochemistry.
Uniqueness
4-Amino-1-benzylpyrrolidine-2,4-dicarboxylic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its ability to interact with metabotropic glutamate receptors sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C13H16N2O4 |
|---|---|
Peso molecular |
264.28 g/mol |
Nombre IUPAC |
4-amino-1-benzylpyrrolidine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C13H16N2O4/c14-13(12(18)19)6-10(11(16)17)15(8-13)7-9-4-2-1-3-5-9/h1-5,10H,6-8,14H2,(H,16,17)(H,18,19) |
Clave InChI |
LYCSUAGKQMUTBR-UHFFFAOYSA-N |
SMILES canónico |
C1C(N(CC1(C(=O)O)N)CC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[3.1.1]hept-2-ene-2-propanal, alpha,alpha,6,6-tetramethyl-](/img/structure/B13898743.png)



![2-Chloro-4-(1-propan-2-ylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13898794.png)
![1-(Benzenesulfonyl)-3-iodo-pyrrolo[3,2-c]pyridine](/img/structure/B13898799.png)




![Nickel, [2,3-butanedione di(oxime-|EN)]dichloro-](/img/structure/B13898820.png)

![2-[4-[3-(3-Aminophenyl)propyl]piperazin-1-yl]ethanol](/img/structure/B13898825.png)

